
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase). BTK plays a crucial role in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to inhibit BTK activity, leading to the suppression of B-cell activation and proliferation.
科学的研究の応用
Stereoselective Synthesis in Medicinal Chemistry
Stereoselective synthesis is crucial in medicinal chemistry for creating compounds with specific configurations, which can significantly impact their biological activity. For example, the synthesis and stereochemical determination of an active metabolite of a potent PI3 kinase inhibitor, as described by Chen et al. (2010), illustrates the importance of stereoselective approaches in developing therapeutic agents. The method involved stereospecific hydroboration and oxidation-reduction sequences to achieve the desired stereochemistry, highlighting the complexity and precision required in synthesizing bioactive molecules (Chen et al., 2010).
Anticancer Agent Development
The design and synthesis of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives for evaluating their antiproliferative activity against various cancer cell lines represent another application. Feng et al. (2020) demonstrated that these compounds exhibit significant antiproliferative effects, with some showing potency comparable to established anticancer drugs like sorafenib. This research underscores the potential of urea derivatives in cancer therapy and the ongoing efforts to discover new anticancer agents (Feng et al., 2020).
Neuropharmacology and Eating Disorders
In neuropharmacology, the role of orexin receptors in compulsive food consumption has been investigated using selective antagonists. Piccoli et al. (2012) explored the effects of various orexin receptor antagonists in a binge eating model in rats, revealing a major role of orexin-1 receptor mechanisms. This research highlights the therapeutic potential of targeting orexin receptors in treating eating disorders with a compulsive component (Piccoli et al., 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O4/c1-28-16-4-2-3-14(10-16)25-11-13(9-17(25)26)24-18(27)23-12-5-7-15(8-6-12)29-19(20,21)22/h2-8,10,13H,9,11H2,1H3,(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBFJJJDTOHUQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2509597.png)
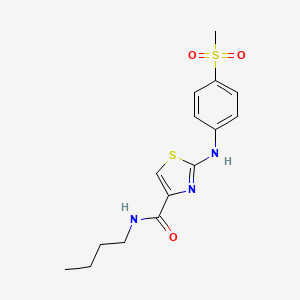
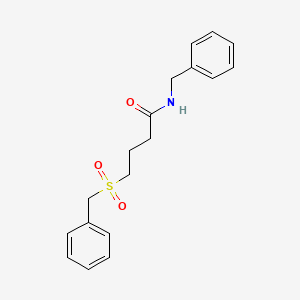

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2509602.png)
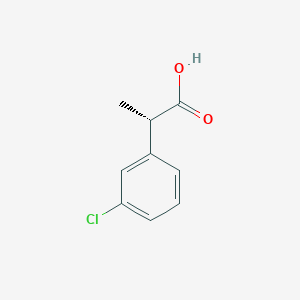

![2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide](/img/structure/B2509608.png)
![9-(3-chloro-4-methoxyphenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2509609.png)
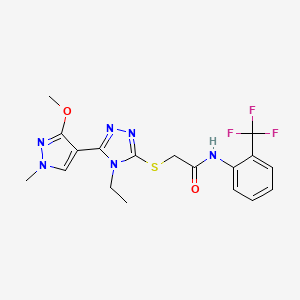
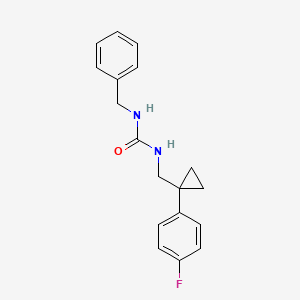
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2509616.png)
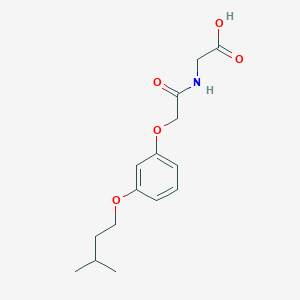
![4-[(1,3-Benzoxazol-2-ylamino)methyl]-6,7-dihydro-5H-1-benzofuran-4-ol](/img/structure/B2509618.png)
